molecular formula C20H14BrClN2O3 B12990042 N-(4-Bromophenyl)-4-chloro-N-(3-nitrobenzyl)benzamide

N-(4-Bromophenyl)-4-chloro-N-(3-nitrobenzyl)benzamide

Cat. No.: B12990042
M. Wt: 445.7 g/mol
InChI Key: NWBDGQOAQNRJMS-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-4-chloro-N-(3-nitrobenzyl)benzamide: is an organic compound with the molecular formula C20H14BrClN2O3 This compound is characterized by the presence of a bromophenyl group, a chloro group, and a nitrobenzyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromophenyl)-4-chloro-N-(3-nitrobenzyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 4-bromobenzoic acid with thionyl chloride to form 4-bromobenzoyl chloride.

    Amidation Reaction: The 4-bromobenzoyl chloride is then reacted with 4-chloroaniline in the presence of a base such as triethylamine to form N-(4-bromophenyl)-4-chlorobenzamide.

    Nitrobenzylation: The final step involves the reaction of N-(4-bromophenyl)-4-chlorobenzamide with 3-nitrobenzyl chloride in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.

    Reduction: The bromophenyl group can be subjected to nucleophilic substitution reactions.

    Substitution: The chloro group can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Sodium methoxide or potassium tert-butoxide can be used as nucleophiles in substitution reactions.

Major Products Formed:

    Oxidation: Formation of N-(4-Bromophenyl)-4-chloro-N-(3-aminobenzyl)benzamide.

    Reduction: Formation of N-(4-Bromophenyl)-4-chloro-N-(3-nitrobenzyl)benzamide derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-4-chloro-N-(3-nitrobenzyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromophenyl and chloro groups can engage in various binding interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

  • N-(4-Bromophenyl)-2-hydroxy-3-nitrobenzamide
  • N-(4-Bromophenyl)-N-(3-nitrobenzyl)benzamide

Comparison:

  • Structural Differences: The presence of different substituents (e.g., hydroxy group) in similar compounds can lead to variations in their chemical and biological properties.
  • Unique Features: N-(4-Bromophenyl)-4-chloro-N-(3-nitrobenzyl)benzamide is unique due to the combination of bromophenyl, chloro, and nitrobenzyl groups, which confer specific reactivity and binding properties.

Properties

Molecular Formula

C20H14BrClN2O3

Molecular Weight

445.7 g/mol

IUPAC Name

N-(4-bromophenyl)-4-chloro-N-[(3-nitrophenyl)methyl]benzamide

InChI

InChI=1S/C20H14BrClN2O3/c21-16-6-10-18(11-7-16)23(20(25)15-4-8-17(22)9-5-15)13-14-2-1-3-19(12-14)24(26)27/h1-12H,13H2

InChI Key

NWBDGQOAQNRJMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN(C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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